Cas no 2199734-99-9 (4-(3,3-difluorocyclobutyl)methoxy-2-methylpyrazolo1,5-apyrazine)
4-(3,3-difluorocyclobutyl)methoxy-2-methylpyrazolo1,5-apyrazine Chemical and Physical Properties
Names and Identifiers
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- Pyrazolo[1,5-a]pyrazine, 4-[(3,3-difluorocyclobutyl)methoxy]-2-methyl-
- 4-(3,3-difluorocyclobutyl)methoxy-2-methylpyrazolo1,5-apyrazine
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- Inchi: 1S/C12H13F2N3O/c1-8-4-10-11(15-2-3-17(10)16-8)18-7-9-5-12(13,14)6-9/h2-4,9H,5-7H2,1H3
- InChI Key: CWRDRZGZYPHCEU-UHFFFAOYSA-N
- SMILES: C12=CC(C)=NN1C=CN=C2OCC1CC(F)(F)C1
4-(3,3-difluorocyclobutyl)methoxy-2-methylpyrazolo1,5-apyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-0947-2μmol |
4-[(3,3-difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine |
2199734-99-9 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0947-5μmol |
4-[(3,3-difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine |
2199734-99-9 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0947-10μmol |
4-[(3,3-difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine |
2199734-99-9 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0947-20μmol |
4-[(3,3-difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine |
2199734-99-9 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0947-1mg |
4-[(3,3-difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine |
2199734-99-9 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0947-2mg |
4-[(3,3-difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine |
2199734-99-9 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0947-3mg |
4-[(3,3-difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine |
2199734-99-9 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0947-4mg |
4-[(3,3-difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine |
2199734-99-9 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0947-5mg |
4-[(3,3-difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine |
2199734-99-9 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0947-10mg |
4-[(3,3-difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine |
2199734-99-9 | 10mg |
$79.0 | 2023-09-07 |
4-(3,3-difluorocyclobutyl)methoxy-2-methylpyrazolo1,5-apyrazine Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 4-(3,3-difluorocyclobutyl)methoxy-2-methylpyrazolo1,5-apyrazine
Chemical Profile of 4-(3,3-difluorocyclobutyl)methoxy-2-methylpyrazolo[1,5-a]pyrazine (CAS No. 2199734-99-9)
4-(3,3-difluorocyclobutyl)methoxy-2-methylpyrazolo[1,5-a]pyrazine, identified by its CAS number 2199734-99-9, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional attributes. This compound belongs to the pyrazolo[1,5-a]pyrazine class, a scaffold known for its broad biological activity and potential therapeutic applications. The presence of a 3,3-difluorocyclobutyl moiety and a methoxy substituent at the 4-position introduces distinct electronic and steric properties, making it a valuable candidate for further exploration in drug discovery and medicinal chemistry.
The 3,3-difluorocyclobutyl group is particularly noteworthy as it introduces electron-withdrawing effects through the fluorine atoms, which can modulate the reactivity and binding affinity of the molecule. This feature is often exploited in the design of bioactive compounds to enhance their interaction with biological targets. Additionally, the cyclobutyl ring provides a rigid structure that can influence the conformational flexibility of the molecule, potentially affecting its pharmacokinetic properties. These structural elements contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.
In recent years, there has been growing interest in pyrazolo[1,5-a]pyrazine derivatives due to their demonstrated efficacy in various biological assays. For instance, studies have shown that certain members of this class exhibit anti-inflammatory, antiviral, and anticancer properties. The methoxy group in 4-(3,3-difluorocyclobutyl)methoxy-2-methylpyrazolo[1,5-a]pyrazine may play a crucial role in mediating these effects by participating in hydrogen bonding interactions or by influencing the molecule's solubility and metabolic stability. Further investigation into the pharmacological profile of this compound could uncover new avenues for therapeutic intervention.
The synthesis of 4-(3,3-difluorocyclobutyl)methoxy-2-methylpyrazolo[1,5-a]pyrazine presents a challenge due to the complexity of its structure. However, advancements in synthetic methodologies have made it increasingly feasible to construct such intricate molecules. Techniques such as transition metal-catalyzed cross-coupling reactions and ring-closing metathesis have been instrumental in facilitating the synthesis of heterocyclic frameworks like pyrazolo[1,5-a]pyrazine. The introduction of fluorinated substituents further adds to the synthetic challenge but also enhances the compound's potential bioactivity.
From a computational chemistry perspective, molecular modeling studies can provide valuable insights into the interactions between 4-(3,3-difluorocyclobutyl)methoxy-2-methylpyrazolo[1,5-a]pyrazine and its biological targets. These studies can help predict binding affinities, identify key interaction sites, and optimize the molecule's structure for improved efficacy. The combination of experimental data and computational analysis is essential for rational drug design and can accelerate the discovery process.
The pharmaceutical industry is continually seeking innovative compounds to address unmet medical needs. 4-(3,3-difluorocyclobutyl)methoxy-2-methylpyrazolo[1,5-a]pyrazine represents a promising candidate due to its unique structural features and potential biological activity. As research progresses, further characterization of its pharmacological properties will be crucial in determining its suitability for therapeutic applications. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to fully exploit the potential of this compound.
Additionally, the environmental impact of pharmaceutical compounds is an increasingly important consideration in drug development. The use of fluorinated moieties can influence a molecule's persistence and toxicity profile. Therefore, it will be essential to evaluate the environmental fate and effects of 4-(3,3-difluorocyclobutyl)methoxy-2-methylpyrazolo[1,5-a]pyrazine during its lifecycle to ensure sustainable practices in pharmaceutical manufacturing and disposal.
In conclusion,4-(3,3-difluorocyclobutyl)methoxy-2-methylpyrazolo[1,5-a]pyrazine (CAS No. 2199734-99-9) is a structurally complex and potentially bioactive compound that warrants further investigation. Its unique combination of functional groups makes it an attractive candidate for drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new applications for this class of molecules, 4-(3,difluorocyclobutyl)methoxy-2-methyl-pyrazolo [1,a]- pyrazine may play a significant role in addressing future challenges in medicine.
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